molecular formula C17H14N6O6S B2929552 N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396886-40-0

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2929552
CAS No.: 1396886-40-0
M. Wt: 430.4
InChI Key: KYHZPOLYBPFTIA-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N6O6S and its molecular weight is 430.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rajurkar and Pund (2014) details the synthesis of oxazol-5(4H)-one derivatives, including compounds similar to N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. These compounds showed promising antimicrobial and antifungal activities, suggesting potential applications in battling bacterial and fungal infections. The research highlighted the influence of different functional groups on the biological activity of these compounds, particularly noting the enhanced activity with the incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine (Rajurkar & Pund, 2014).

Antitumor and Antimicrobial Activities

In another study, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which were further reacted to yield various derivatives, including pyrazolylisoxazoles. These compounds demonstrated significant inhibition effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. Additionally, they exhibited antimicrobial activity, suggesting their potential use in cancer therapy and infection control (Riyadh, 2011).

Antimicrobial and Anti-Fungal Evaluation

Panchal and Patel (2012) reported on the synthesis of pyrazoline derivatives, displaying significant antimicrobial and anti-fungal activities. This research underlines the potential of such compounds in the development of new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Panchal & Patel, 2012).

Metal-Involved Solvothermal Interconversions

Li et al. (2010) explored the solvothermal reactions involving pyrazinyl substituted azole derivatives, leading to the formation of various crystalline materials with potential applications in material science. This study suggests the versatility of compounds like this compound in material synthesis and design (Li et al., 2010).

Acetylcholinesterase Inhibitor Activity

Elumalai et al. (2014) synthesized novel pyrazinamide condensed tetrahydropyrimidines, which were evaluated for acetyl and butyl cholinesterase inhibitor activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are commonly used (Elumalai et al., 2014).

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O6S/c1-10(24)23-30(27,28)12-4-2-11(3-5-12)20-16(26)14-9-29-17(21-14)22-15(25)13-8-18-6-7-19-13/h2-9H,1H3,(H,20,26)(H,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHZPOLYBPFTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.